molecular formula C12H14Cl2N2O3 B8140484 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride

Cat. No.: B8140484
M. Wt: 305.15 g/mol
InChI Key: SBPUWEPIAMQXCH-UHFFFAOYSA-N
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Description

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride is a synthetic organic compound with the molecular formula C12H14Cl2N2O3 It is characterized by the presence of an amino group, a hydroxyquinoline moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-hydroxyquinoline and a suitable amino acid derivative.

    Formation of Intermediate: The 8-hydroxyquinoline is first functionalized to introduce a reactive group, such as a halide or ester, which can then react with the amino acid derivative.

    Coupling Reaction: The functionalized 8-hydroxyquinoline is coupled with the amino acid derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.

    Automated Processes: Implementing automated processes for the addition of reagents and monitoring of reaction conditions to ensure consistency and efficiency.

    Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the amino acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), acylating agents like acetic anhydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the amino or hydroxy positions.

Scientific Research Applications

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride exerts its effects involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, due to its unique structure.

    Pathways Involved: It may modulate specific biochemical pathways, such as those involved in oxidative stress or signal transduction, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(quinolin-5-yl)propanoic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    8-Hydroxyquinoline: A simpler structure that serves as a precursor in the synthesis of more complex derivatives.

    Quinoline-5-carboxylic acid: Another related compound with different functional groups that influence its chemical properties.

Uniqueness

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride is unique due to the presence of both an amino acid moiety and a hydroxyquinoline ring, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)6-7-3-4-10(15)11-8(7)2-1-5-14-11;;/h1-5,9,15H,6,13H2,(H,16,17);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPUWEPIAMQXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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